molecular formula C10H10OS B2613029 2-Methyl-4-(prop-2-ynylthio)phenol CAS No. 772-57-6

2-Methyl-4-(prop-2-ynylthio)phenol

Cat. No. B2613029
CAS RN: 772-57-6
M. Wt: 178.25
InChI Key: GMUBHMKUAQTOBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenols like “2-Methyl-4-(prop-2-ynylthio)phenol” can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, including compounds related to 2-Methyl-4-(prop-2-ynylthio)phenol. This synthesis process used phenol derivatives and examined their antibacterial and antiurease activities. One of the compounds, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed significant activity against urease enzyme, highlighting the potential of these compounds in biomedical research.

Astrophysical and Chemical Applications

In astrophysical research, a process for producing 2-alkoxy-4-propen-1-yl phenols was investigated, as outlined in a paper by Brandenburg and Subramanian (2004). This process has relevance in understanding chemical reactions in astrophysical contexts.

Catalytic Methylation of Phenol

A study on the catalytic methylation of phenol using a Cu-Co ferrospinel system was conducted by Mathew et al. (2002). The research focused on phenol conversion and production of specific phenol derivatives, highlighting the chemical's utility in catalysis and material science.

Corrosion Inhibition

Phenol derivatives, such as 2-((Thiazole-2-ylimino)methyl)phenol, have been studied as corrosion inhibitors for mild steel in acidic environments Yılmaz et al. (2016). This research underlines the potential application of 2-Methyl-4-(prop-2-ynylthio)phenol and its derivatives in industrial contexts, particularly for protecting metals from corrosion.

Anti-Inflammatory and Anticancer Activities

Compounds related to 2-Methyl-4-(prop-2-ynylthio)phenol have been isolated from natural sources and tested for their anti-inflammatory and anticancer activities. For instance, Ren et al. (2021) discovered new phenolic compounds with modest inhibitory activities in macrophage cells. This research demonstrates the potential medicinal applications of phenol derivatives.

Fluorescence Spectral Studies

Fluorescence spectral studies conducted by Ghosh et al. (2016) on interactions of phenol derivatives with Bovine Serum Albumin (BSA) suggest applications in biological and chemical sensing technologies.

Renewable Chemical Feedstocks

Research by Xu et al. (2012) explored the production of phenolic rich products from lignocellulosic materials, which includes derivatives such as 2-methoxy-4-propyl-phenol. This study highlights the role of these compounds in developing renewable chemical feedstocks.

properties

IUPAC Name

2-methyl-4-prop-2-ynylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7,11H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUBHMKUAQTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

772-57-6
Record name 2-methyl-4-(prop-2-yn-1-ylsulfanyl)phenol
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